MAM2201 N-(4-hydroxypentyl) Metabolite

Overview

Description

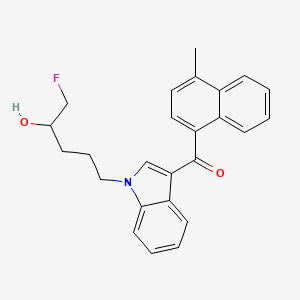

MAM2201 N-(4-hydroxypentyl) Metabolite is a synthetic cannabinoid (CB) that is structurally related to AM2201 . It is a potential phase 1 metabolite of MAM2201, based on the known metabolism of similar compounds . It displays high affinity for CB receptors .

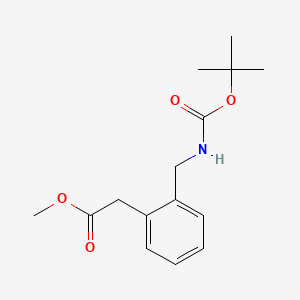

Molecular Structure Analysis

The molecular formula of MAM2201 N-(4-hydroxypentyl) Metabolite is C25H24FNO2 . Its molecular weight is 389.46 .Physical And Chemical Properties Analysis

MAM2201 N-(4-hydroxypentyl) Metabolite is a certified reference material provided at a concentration of 100 μg/mL in methanol . It is stored at -20°C .Scientific Research Applications

Forensic Analysis

MAM2201 N-(4-hydroxypentyl) Metabolite is a primary metabolite of MAM2201, a synthetic cannabinoid . It is commonly found in a variety of black market drug products marketed as herbal smoking blends . Therefore, it can be used in forensic analysis to detect the use of such substances .

Clinical Toxicology

This metabolite can be used in clinical toxicology. As a metabolite of a synthetic cannabinoid, it can help in identifying and understanding the toxic effects of these substances in the human body .

Urine Drug Testing

In the field of urine drug testing, MAM2201 N-(4-hydroxypentyl) Metabolite can be used as a marker to detect the use of MAM2201 . Its presence in urine samples can indicate recent use of the drug .

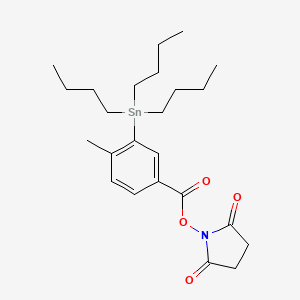

4. Calibration in GC/MS and LC/MS Testing Methods This metabolite is suitable as a starting material for calibrators and controls in Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography/Mass Spectrometry (LC/MS) synthetic cannabinoid testing methods . These methods are widely used in drug testing and forensic analysis .

Research on Synthetic Cannabinoids

As a metabolite of a synthetic cannabinoid, MAM2201 N-(4-hydroxypentyl) Metabolite can be used in research to better understand the metabolism and effects of synthetic cannabinoids .

Development of Therapeutic Agents

While the physiological properties of this compound have not been fully evaluated , it could potentially be used in the development of therapeutic agents. However, this would require extensive research and testing .

Mechanism of Action

Target of Action

MAM2201 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid . It is structurally related to AM2201, a compound known for its high affinity for both cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, MAM2201 N-(4-hydroxypentyl) metabolite is expected to act as an agonist at the CB1 and CB2 receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the binding of the metabolite to the cannabinoid receptors would initiate a series of cellular responses .

Biochemical Pathways

It is known that activation of cannabinoid receptors can influence several signaling pathways, including those involved in immune response, cell survival, and synaptic plasticity .

Pharmacokinetics

It is a potential phase 1 metabolite of mam2201, suggesting that it may be produced in the body during the metabolism of mam2201 .

Result of Action

Given its structural similarity to other synthetic cannabinoids, it may produce effects similar to those of other cannabinoids, such as analgesia, anti-inflammatory effects, and alterations in mood and perception .

properties

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO2/c1-17-12-13-22(20-9-3-2-8-19(17)20)25(29)23-16-27(14-6-7-18(28)15-26)24-11-5-4-10-21(23)24/h2-5,8-13,16,18,28H,6-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTSWDJPCZIFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017791 | |

| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1537889-05-6 | |

| Record name | MAM-2201 N-(4-hydroxypentyl)metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAM-2201 N-(4-HYDROXYPENTYL)METABOLITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ2BB26N57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-BROMO-2-PHENYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/no-structure.png)

![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)

![1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B582679.png)

![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)

![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)

![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)

![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)